2-Bromo-3-difluoromethoxy-6-(trifluoromethyl)aniline 2-Bromo-3-difluoromethoxy-6-(trifluoromethyl)aniline
Brand Name: Vulcanchem
CAS No.: 1805024-78-5
VCID: VC2961261
InChI: InChI=1S/C8H5BrF5NO/c9-5-4(16-7(10)11)2-1-3(6(5)15)8(12,13)14/h1-2,7H,15H2
SMILES: C1=CC(=C(C(=C1C(F)(F)F)N)Br)OC(F)F
Molecular Formula: C8H5BrF5NO
Molecular Weight: 306.03 g/mol

2-Bromo-3-difluoromethoxy-6-(trifluoromethyl)aniline

CAS No.: 1805024-78-5

Cat. No.: VC2961261

Molecular Formula: C8H5BrF5NO

Molecular Weight: 306.03 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-3-difluoromethoxy-6-(trifluoromethyl)aniline - 1805024-78-5

Specification

CAS No. 1805024-78-5
Molecular Formula C8H5BrF5NO
Molecular Weight 306.03 g/mol
IUPAC Name 2-bromo-3-(difluoromethoxy)-6-(trifluoromethyl)aniline
Standard InChI InChI=1S/C8H5BrF5NO/c9-5-4(16-7(10)11)2-1-3(6(5)15)8(12,13)14/h1-2,7H,15H2
Standard InChI Key JLIKREWBEUATLO-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1C(F)(F)F)N)Br)OC(F)F
Canonical SMILES C1=CC(=C(C(=C1C(F)(F)F)N)Br)OC(F)F

Introduction

Structural Characteristics

The molecular structure of 2-Bromo-3-difluoromethoxy-6-(trifluoromethyl)aniline features a benzene ring with an amino group (-NH₂) and three additional functional groups strategically positioned around the aromatic core. The structure includes a bromine atom at position 2, a difluoromethoxy group (-OCF₂H) at position 3, and a trifluoromethyl group (-CF₃) at position 6 .

This particular arrangement of substituents creates a unique electronic and steric environment that influences the compound's chemical reactivity and potential applications. The presence of multiple fluorine atoms contributes to the compound's lipophilicity while also affecting its electronic properties. The bromine atom at position 2 provides a reactive site for further functionalization through various cross-coupling reactions commonly used in organic synthesis.

Physical and Chemical Properties

The physical and chemical properties of 2-Bromo-3-difluoromethoxy-6-(trifluoromethyl)aniline are influenced by its unique structural features, particularly the presence of multiple fluorine atoms and the bromine substituent.

Table 2: Physical and Chemical Properties of 2-Bromo-3-difluoromethoxy-6-(trifluoromethyl)aniline

PropertyValueReference
Molecular Weight306.03 g/mol
AppearanceNot explicitly documented (likely colorless to pale yellow solid)
Melting PointNot explicitly documented
Boiling PointNot explicitly documented
XLogP3-AA3.7 (computed value)
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count7
Rotatable Bond Count2
Topological Polar Surface Area35.3 Ų
Heavy Atom Count16
Complexity237 (computed value)

The lipophilicity of the compound, as indicated by its calculated XLogP3-AA value of 3.7, suggests moderate lipophilicity, which is important for membrane permeability in biological systems . The presence of multiple fluorine atoms typically enhances metabolic stability by protecting adjacent carbon atoms from oxidative metabolism, a property that makes fluorinated compounds valuable in medicinal chemistry.

Comparison with Similar Compounds

Comparing 2-Bromo-3-difluoromethoxy-6-(trifluoromethyl)aniline with structurally related compounds provides insights into the relationship between structure and properties.

Table 3: Comparison of 2-Bromo-3-difluoromethoxy-6-(trifluoromethyl)aniline with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
2-Bromo-3-difluoromethoxy-6-(trifluoromethyl)aniline1805024-78-5C₈H₅BrF₅NO306.03 g/molReference compound
2-Bromo-3-(trifluoromethyl)aniline58458-10-9C₇H₅BrF₃N240.02 g/molLacks difluoromethoxy group at position 3
2-Bromo-3-difluoromethoxy-4-(trifluoromethyl)aniline1807039-77-5C₈H₅BrF₅NO306.03 g/molTrifluoromethyl group at position 4 instead of 6
2-Bromo-3-difluoromethoxy-5-(trifluoromethyl)aniline1805520-04-0C₈H₅BrF₅NO306.03 g/molTrifluoromethyl group at position 5 instead of 6
2-Bromo-6-(trifluoromethyl)aniline58458-13-2C₇H₅BrF₃N240.02 g/molLacks difluoromethoxy group at position 3

The positional isomers of 2-Bromo-3-difluoromethoxy-x-(trifluoromethyl)aniline (where x = 4, 5, or 6) share the same molecular formula and weight but differ in the position of the trifluoromethyl group . These subtle structural differences can significantly impact the compounds' chemical reactivity, physical properties, and biological activities .

The absence of the difluoromethoxy group, as in 2-Bromo-3-(trifluoromethyl)aniline and 2-Bromo-6-(trifluoromethyl)aniline, results in a lower molecular weight (240.02 g/mol) and likely different physicochemical properties .

Current Research and Developments

Current research involving fluorinated anilines similar to 2-Bromo-3-difluoromethoxy-6-(trifluoromethyl)aniline focuses on several areas:

Structure-Activity Relationship Studies

Structure-activity relationship studies on fluorinated anilines continue to reveal the impact of fluorine substituents on biological activity. These studies inform the design of new compounds with optimized properties for specific applications .

Application in Cross-Coupling Chemistry

The bromine substituent at position 2 makes 2-Bromo-3-difluoromethoxy-6-(trifluoromethyl)aniline a potential substrate for various cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for further functionalization and diversification of the structure .

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